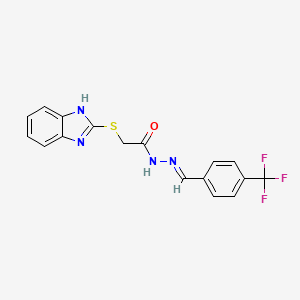
3-(4-(4-Bromophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(4-Bromofenil)-5-((4-nitrobencil)tio)-4H-1,2,4-triazol-3-il)piridina es un compuesto orgánico complejo que presenta un anillo de triazol, un anillo de piridina y varios sustituyentes, incluyendo un grupo bromofenil y un grupo nitrobenciltio.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(4-(4-Bromofenil)-5-((4-nitrobencil)tio)-4H-1,2,4-triazol-3-il)piridina normalmente implica múltiples pasos:
Formación del anillo de triazol: Esto se puede lograr mediante la ciclización de derivados de hidracina apropiados con disulfuro de carbono u otros reactivos adecuados.
Introducción del grupo bromofenil: Este paso a menudo implica una reacción de halogenación en la que un grupo fenilo se broma utilizando bromo o N-bromosuccinimida (NBS).
Unión del grupo nitrobenciltio: Esto se puede hacer a través de una reacción de sustitución nucleofílica donde un haluro de nitrobencilo reacciona con un grupo tiol.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El grupo nitro en el compuesto puede sufrir reducción para formar un grupo amino.
Reducción: El grupo bromofenil puede participar en varias reacciones de sustitución.
Sustitución: El anillo de triazol puede sufrir reacciones de sustitución nucleofílica o electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Reactivos como el hidruro de sodio (NaH) o el terc-butóxido de potasio (KOtBu) se pueden utilizar para sustituciones nucleofílicas.
Productos principales
Oxidación: Conversión del grupo nitro a un grupo amino.
Reducción: Formación de varios derivados fenilo sustituidos.
Sustitución: Introducción de diferentes grupos funcionales en el anillo de triazol.
Aplicaciones Científicas De Investigación
3-(4-(4-Bromofenil)-5-((4-nitrobencil)tio)-4H-1,2,4-triazol-3-il)piridina tiene varias aplicaciones en la investigación científica:
Química medicinal: Se puede utilizar como un andamiaje para el desarrollo de nuevos fármacos, particularmente aquellos que se dirigen a enzimas o receptores específicos.
Ciencia de materiales: El compuesto se puede utilizar en la síntesis de nuevos materiales con propiedades electrónicas u ópticas únicas.
Síntesis orgánica: Sirve como intermediario en la síntesis de moléculas más complejas.
Mecanismo De Acción
El mecanismo de acción de 3-(4-(4-Bromofenil)-5-((4-nitrobencil)tio)-4H-1,2,4-triazol-3-il)piridina depende de su aplicación específica. En la química medicinal, puede interactuar con objetivos moleculares específicos, como enzimas o receptores, modulando su actividad. El anillo de triazol y otros grupos funcionales juegan un papel crucial en estas interacciones, a menudo formando enlaces de hidrógeno o interacciones hidrofóbicas con el objetivo.
Comparación Con Compuestos Similares
Compuestos similares
- 4-Bromo-4’,4’'-dimetoxitrifenilamina
- terc-butil 4-(4-bromofeniletil)piperazina-1-carboxilato
- N-(4-Bromofenil)-3-([(4-nitrobencil)oxi]imino)propanamida
Singularidad
3-(4-(4-Bromofenil)-5-((4-nitrobencil)tio)-4H-1,2,4-triazol-3-il)piridina es único debido a su combinación de un anillo de triazol, un anillo de piridina y los sustituyentes específicos que lleva. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones.
Propiedades
Número CAS |
674355-26-1 |
|---|---|
Fórmula molecular |
C20H14BrN5O2S |
Peso molecular |
468.3 g/mol |
Nombre IUPAC |
3-[4-(4-bromophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H14BrN5O2S/c21-16-5-9-17(10-6-16)25-19(15-2-1-11-22-12-15)23-24-20(25)29-13-14-3-7-18(8-4-14)26(27)28/h1-12H,13H2 |
Clave InChI |
HQFFNTZSHOQVLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12039839.png)

![2-bromo-4-((E)-{[3-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B12039853.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12039864.png)

![((5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B12039876.png)


![9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12039894.png)
![N-(2-furylmethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12039896.png)



